molecular formula C6H11NO B12979442 2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine

2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine

Cat. No.: B12979442
M. Wt: 113.16 g/mol
InChI Key: NVHRHGWRVNFFIB-UHFFFAOYSA-N
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Description

Contextualization of Bridged Bicyclic Amines in Organic Chemistry

Bridged bicyclic amines are a class of organic compounds characterized by two rings sharing two non-adjacent carbon atoms, known as bridgehead atoms, with at least one nitrogen atom incorporated into the structure. These rigid frameworks are of considerable interest in drug discovery because they can precisely position functional groups in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets. nih.govresearchgate.netresearchgate.net The construction of these complex azacycles is a focal point of synthetic chemistry, with various methods being developed for their efficient preparation. researchgate.netresearchgate.net By restricting conformational flexibility, these scaffolds can enhance metabolic stability and improve pharmacokinetic properties of potential drug candidates. nih.gov

Structural Characteristics and Chemical Space of the 2-Oxabicyclo[2.1.1]hexane Core

The 2-oxabicyclo[2.1.1]hexane core is a strained, saturated heterocyclic system. Its defining feature is a bicyclic structure composed of a four-membered and a five-membered ring fused together, with an oxygen atom at the 2-position. This arrangement results in a compact and rigid architecture. The presence of the oxygen atom within the bicyclic framework enhances the polarity of the molecule.

This scaffold is of significant interest as a bioisostere, a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Specifically, the 2-oxabicyclo[2.1.1]hexane moiety has been identified as a saturated bioisostere for the ortho-substituted phenyl ring. researchgate.netscienceopen.comnih.gov Crystallographic analysis has revealed that the geometric parameters of the 2-oxabicyclo[2.1.1]hexane scaffold closely mimic those of an ortho-substituted benzene (B151609) ring. scienceopen.comnih.gov This structural similarity allows it to serve as a non-aromatic replacement for phenyl groups in bioactive molecules, a strategy often employed to improve properties such as aqueous solubility and metabolic stability while retaining biological activity. researchgate.netscienceopen.comnih.gov

Below is a table comparing the key properties of the 2-oxabicyclo[2.1.1]hexane core with a generic ortho-substituted phenyl ring.

Property2-Oxabicyclo[2.1.1]hexane Coreortho-Substituted Phenyl Ring
AromaticityNon-aromaticAromatic
GeometryThree-dimensional, rigidPlanar, rigid
PolarityIncreased due to oxygen atomVariable, generally less polar
SolubilityGenerally higher aqueous solubilityGenerally lower aqueous solubility
Metabolic StabilityOften improvedProne to oxidative metabolism

Significance of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine within Advanced Molecular Design

This compound introduces a primary amine group via a methylene (B1212753) linker to the 4-position of the core scaffold. This functionalization is significant as the primary amine can serve as a key pharmacophoric feature or as a synthetic handle for further molecular elaboration. The presence of this amine group allows for the formation of salts, which can improve the solubility and handling of the compound.

The strategic importance of this particular derivative lies in its ability to combine the desirable properties of the 2-oxabicyclo[2.1.1]hexane scaffold—namely its role as a phenyl ring bioisostere—with the versatile reactivity and biological relevance of a primary amine. In advanced molecular design, this compound can be utilized as a building block to introduce a rigid, three-dimensional, and more soluble alternative to traditional phenethylamine (B48288) or benzylamine (B48309) fragments in drug candidates.

Overview of Current Research Trajectories

Current research involving the 2-oxabicyclo[2.1.1]hexane scaffold is largely focused on its application in medicinal and agrochemical chemistry as a bioisosteric replacement for aromatic rings. nih.govresearchgate.netscienceopen.comnih.gov Synthetic chemists are actively developing more efficient and scalable routes to access this and related bicyclic systems. rsc.org Key synthetic strategies often involve photochemical cycloadditions or iodocyclization reactions to construct the strained bicyclic core. nih.gov

The primary research trajectory for derivatives like this compound is their incorporation into larger molecules to assess their impact on biological activity and pharmacokinetic profiles. Studies have shown that replacing a phenyl ring with a 2-oxabicyclo[2.1.1]hexane moiety can lead to dramatic improvements in water solubility and reduced lipophilicity, while maintaining the desired bioactivity. scienceopen.comnih.gov Future research will likely focus on the synthesis of a wider range of functionalized derivatives and their systematic evaluation in various biological contexts to fully exploit the potential of this novel scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-ylmethanamine

InChI

InChI=1S/C6H11NO/c7-3-6-1-5(2-6)8-4-6/h5H,1-4,7H2

InChI Key

NVHRHGWRVNFFIB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CO2)CN

Origin of Product

United States

Synthetic Methodologies for 2 Oxabicyclo 2.1.1 Hexan 4 Ylmethanamine and Its Derivatives

Construction of the 2-Oxabicyclo[2.1.1]hexane Scaffold

The synthesis of the 2-oxabicyclo[2.1.1]hexane scaffold has been approached through several innovative chemical transformations, ranging from C-H bond functionalization to intricate cycloaddition reactions.

Intramolecular Amination of Remote C–H Bonds

The direct functionalization of remote C–H bonds represents an atom-economical and efficient strategy for the synthesis of complex cyclic molecules. While the application of intramolecular C–H amination to form bridged bicyclic amines has been demonstrated as a powerful tool, its specific use for the direct synthesis of the 2-oxabicyclo[2.1.1]hexane core is an area of ongoing exploration. This approach would theoretically involve a suitably functionalized acyclic or monocyclic precursor bearing a nitrogen-based functional group capable of inserting into a remote C-H bond to forge the bicyclic structure. The inherent challenges lie in controlling the regioselectivity of the C-H insertion to favor the formation of the strained [2.1.1] system.

Radical-Polar Crossover Bicyclization Approaches

Radical-polar crossover reactions have been successfully employed in the synthesis of various bicyclic systems. This strategy typically involves the generation of a radical intermediate that undergoes a cyclization event, followed by a single-electron transfer to generate an ionic intermediate, which then proceeds to the final product. A unified strategy to access both aza- and oxa-bicyclo[3.1.1]heptanes via a strain-enabled radical-polar crossover annulation has been reported, and this methodology has been extended to the synthesis of aza-bicyclo[2.1.1]hexanes. chemrxiv.orgchemrxiv.org This suggests the potential applicability of a similar approach for the construction of the 2-oxabicyclo[2.1.1]hexane scaffold. The process would likely involve the reaction of a bicyclo[1.1.0]butane with a suitable oxygen-containing radical precursor under photoredox catalysis. chemrxiv.orgchemrxiv.org

The reaction conditions for the synthesis of the analogous aza-bicyclo[3.1.1]heptanes involved the use of a photocatalyst such as Ir(ppy)3 in acetonitrile (B52724) under irradiation with a 440 nm Kessil lamp. chemrxiv.org The substrate scope for this transformation was found to be broad, tolerating a variety of functional groups on both the bicyclo[1.1.0]butane and the radical precursor. chemrxiv.org

Table 1: Representative Conditions for Radical-Polar Crossover Annulation

Parameter Condition
Reactants Redox active ester, Bicyclo[1.1.0]butane
Photocatalyst Ir(ppy)3 (2 mol%)
Solvent Acetonitrile (MeCN)
Light Source 440 nm Kessil lamp
Temperature Room Temperature
Reaction Time 16 hours

Data sourced from studies on analogous bicyclic systems. chemrxiv.org

Photochemical Cycloaddition Strategies

Photochemical cycloadditions are powerful methods for the construction of strained ring systems, and several approaches have been developed for the synthesis of the 2-oxabicyclo[2.1.1]hexane scaffold.

A strategy to access polysubstituted 2-oxabicyclo[2.1.1]hexanes in a single step from readily available benzoylformate esters and bicyclo[1.1.0]butanes has been developed using visible-light-induced triplet energy transfer catalysis. researchgate.netnih.gov This process is proposed to proceed through a formal [2π + 2σ] photocycloaddition, followed by a backbone C–H abstraction and an aryl group migration sequence. researchgate.netnih.gov This method allows for a diverse range of (hetero)aryl groups to be installed at the C2 position of the bicyclic scaffold. researchgate.netnih.gov The resulting ester functionality serves as a versatile handle for further synthetic modifications. researchgate.netnih.gov

The reaction is typically carried out using a suitable photocatalyst that can be excited by visible light to its triplet state, which then transfers its energy to the benzoylformate ester, initiating the cycloaddition cascade.

A practical and efficient route to novel 2-oxabicyclo[2.1.1]hexanes has been developed utilizing a blue-light-mediated intramolecular [2+2] photocycloaddition. matilda.sciencenih.gov This method provides a straightforward synthesis of the bicyclic core from simple starting materials. The reaction proceeds by irradiating a suitable diene precursor with blue light in the presence of a photosensitizer. This approach has been shown to be effective for the synthesis of a variety of substituted 2-oxabicyclo[2.1.1]hexanes.

Table 2: Key Features of Photochemical Cycloaddition Strategies

Method Key Features
Visible-Light Triplet Energy Transfer Single-step synthesis of polysubstituted derivatives; tolerance of diverse (hetero)aryl groups. researchgate.netnih.gov

| Blue-Light [2+2] Photocycloaddition | Practical and efficient for a range of substituted products; utilizes readily available starting materials. matilda.sciencenih.gov |

Nucleophilic Phosphine (B1218219) Catalysis in Scaffold Assembly

A novel and efficient method for the construction of the 2-oxabicyclo[2.1.1]hexane scaffold involves the combination of nucleophilic phosphine catalysis and photocatalysis. bath.ac.ukrsc.orgrsc.orgresearchgate.net This cascade reaction utilizes readily available allyl alcohols and activated alkynes to rapidly assemble the bicyclic system. bath.ac.ukrsc.orgrsc.orgresearchgate.net The reaction is initiated by the phosphine-catalyzed conjugate addition of the allyl alcohol to the alkyne, followed by an intramolecular [2+2] photocycloaddition.

This methodology allows for the synthesis of a wide array of structurally diverse 2-oxabicyclo[2.1.1]hexanes by varying both the allyl alcohol and the alkyne coupling partners. bath.ac.ukrsc.orgrsc.orgresearchgate.net Functional groups such as protected amines, esters, and various aryl and alkyl groups can be incorporated into the scaffold. bath.ac.ukrsc.orgrsc.orgresearchgate.net

Table 3: Reaction Parameters for Nucleophilic Phosphine Catalysis/Photocatalysis

Parameter Condition
Catalysts PBu3 or PMe3 (5-20 mol%), Thioxanthone (photocatalyst)
Reactants Allyl alcohol, Activated alkyne
Solvent Dichloromethane (DCM)
Light Source Irradiation (e.g., 370 nm)
Reaction Time 1-16 hours

Data compiled from various reported procedures. rsc.org

This dual catalytic system provides a powerful and versatile platform for the synthesis of the 2-oxabicyclo[2.1.1]hexane core, offering high atom economy and the ability to generate significant molecular complexity in a single operation.

Iodocyclization Reactions for Scaffold Formation

A key and practical strategy for constructing the 2-oxabicyclo[2.1.1]hexane core is through an intramolecular iodocyclization reaction. enamine.netnih.govbohrium.com This method has been developed into a general and robust approach for accessing these bicyclic systems with multiple points for further chemical diversification. researchgate.net The reaction typically proceeds from a suitably designed alkenyl alcohol precursor.

The core mechanism involves the activation of the double bond in the alkenyl alcohol by an iodine source, such as molecular iodine (I₂). This activation facilitates an intramolecular nucleophilic attack by the hydroxyl group, leading to the formation of the bicyclic ether framework. This process is an example of an iodoetherification reaction. The resulting product is an iodo-substituted 2-oxabicyclo[2.1.1]hexane, which serves as a versatile intermediate. researchgate.net This intermediate can then be further functionalized, with the iodine atom being a useful handle for subsequent substitution or reduction reactions to install the desired moieties. This iodocyclization approach is considered a cornerstone in the synthesis of these scaffolds due to its reliability and adaptability for creating building blocks for medicinal chemistry. enamine.netbohrium.comresearchgate.net

Installation of the Methanamine Moiety

The introduction of the methanamine group at the C4 position of the 2-oxabicyclo[2.1.1]hexane scaffold can be achieved through several synthetic routes, often involving the transformation of a precursor functional group. A common strategy involves the reduction of a nitrile or an azide (B81097) group, which can be incorporated into the molecule before or after the formation of the bicyclic core.

For instance, a synthetic pathway could involve a precursor molecule, such as a methylenecyclobutane (B73084) derivative, bearing a nitrile group. Following the formation of the bicyclic scaffold, the nitrile can be reduced to the primary amine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. A similar strategy has been reported for the synthesis of related 2-azabicyclo[2.1.1]hexane systems, where a nitrile group is reduced to afford the corresponding primary amine. rsc.org

Alternatively, the methanamine moiety can be installed from a carboxylic acid or ester functional group at the C4 position. This can be achieved through a Curtius or Hofmann rearrangement, or by converting the carboxylic acid to an amide followed by reduction. These well-established transformations provide reliable access to the target aminomethyl group.

Stereoselective Synthesis of 2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine Isomers

The synthesis of this compound often results in the formation of diastereomers, presenting a challenge for isolating the desired pure isomer. nih.gov The stereochemistry at the C4 position relative to the bridged structure is critical for its biological activity and physicochemical properties when used as a bioisostere.

Achieving stereoselectivity can be approached in several ways. One method is the use of chiral starting materials or chiral auxiliaries to guide the stereochemical outcome of the key bond-forming reactions. For example, employing a stereodefined alkenyl alcohol in the iodocyclization step can influence the facial selectivity of the cyclization.

Optimization of Synthetic Pathways for Efficiency and Scalability

The transition of synthetic routes from laboratory-scale to large-scale production requires careful optimization to ensure efficiency, cost-effectiveness, and safety. For this compound and its derivatives, which are valuable as building blocks in drug discovery, scalability is of paramount importance. nih.gov

Optimization efforts typically focus on several key parameters of the synthetic sequence. This includes the choice of reagents, solvents, reaction temperatures, and catalysts to maximize yield and minimize side product formation. For instance, in related photochemical cycloadditions used to form the bicyclic scaffold, extensive screening of sensitizers, solvents, and irradiation wavelengths is performed to achieve optimal results. nih.gov While the specific reaction is different, the optimization principles are directly applicable to the iodocyclization pathway.

The following table illustrates a typical optimization process for a key synthetic step, based on data from a related photochemical synthesis of a 2-oxabicyclo[2.1.1]hexane scaffold. nih.gov

EntrySensitizer (B1316253)SolventConditionsYield (%)
1NoneCH₃CN368 nm<5
2NoneCH₃CN254 nm<20
3AcetophenoneCH₃CN368 nm47
4BenzophenoneCH₃CN368 nm81
5BenzophenoneDioxane368 nm65
6BenzophenoneToluene368 nm31
7BenzophenoneCH₃CNRoom Temp, No Light0

Successful optimization allows for the production of these complex molecules on a multigram scale, making them accessible for extensive studies in medicinal and agrochemical research. researchgate.netnih.gov The robustness of the synthetic route, particularly the key iodocyclization step, is crucial for its scalability. researchgate.net

Reaction Mechanisms and Computational Investigations of 2 Oxabicyclo 2.1.1 Hexan 4 Ylmethanamine Synthesis

Detailed Mechanistic Pathways of Bicyclization Reactions

The formation of the 2-oxabicyclo[2.1.1]hexane core is achieved through several distinct strategic approaches, each with a unique mechanistic pathway.

Photocatalytic [2π+2σ] Cycloaddition: A prominent modern strategy involves the photocatalytic [2π+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and aldehydes. rsc.org This reaction is initiated by the single-electron oxidation of the BCB by a highly oxidizing visible-light-activated organophotocatalyst, such as an acridinium (B8443388) salt. acs.orgdiva-portal.org This oxidation event generates a highly reactive bicyclo[1.1.0]butyl radical cation intermediate. nih.govnih.gov The radical cation is then intercepted by an aldehyde, leading to the formation of the 2-oxa-BCH product through a formal cycloaddition pathway. semanticscholar.orgresearchgate.net

Intramolecular Photochemical [2+2] Cycloaddition: The 2-oxa-BCH skeleton can also be constructed via an intramolecular [2+2] photocycloaddition of a suitable diene precursor. nih.gov This method often requires the use of a triplet sensitizer (B1316253), such as benzophenone. Upon irradiation, the sensitizer is excited to its triplet state and then transfers this energy to the diene. This process generates a diradical intermediate which subsequently undergoes intramolecular cyclization to form the characteristic cyclobutane (B1203170) ring of the bicyclic system. nih.gov Direct irradiation without a sensitizer has been found to be significantly less effective, often resulting in only trace amounts of the desired product. nih.gov

Iodocyclization: A practical and general route to the 2-oxa-BCH scaffold involves the iodocyclization of alkenyl cyclobutane alcohol precursors. nih.govenamine.net The mechanism is initiated by the reaction of molecular iodine (I₂) with the alkene moiety to form a cyclic iodonium (B1229267) ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to forge the bicyclic ether linkage and establish the 2-oxabicyclo[2.1.1]hexane core with an iodomethyl group that can be used for further functionalization. bohrium.comresearchgate.net

Role of Synergistic Activation in Photochemical and Thermal Processes

Synergistic catalysis, where two or more catalytic cycles operate concurrently to enable a transformation not possible with either catalyst alone, plays a crucial role in several synthetic strategies for the 2-oxa-BCH core.

Photocatalysis with Cobalt Co-catalysis: In the photocatalytic cycloaddition of BCBs and aldehydes, the efficiency is significantly enhanced by a cobalt co-catalyst. rsc.orgsemanticscholar.org The proposed mechanism involves the photocatalyst being responsible for the initial oxidation of the BCB to its radical cation. researchgate.net The cobalt salt is believed to promote the subsequent nucleophilic addition of this intermediate to the aldehyde coupling partner, facilitating the key C-C and C-O bond formations required to close the bicyclic ring. rsc.orgresearchgate.net

Gold and Scandium Relay Catalysis: A bimetallic relay catalysis system using gold(I) and scandium(III) has been developed for the rapid construction of oxa-spiro-bicyclo[2.1.1]hexanes. acs.org In this cascade reaction, the gold catalyst first promotes the cycloisomerization of an alkynyl alcohol to generate a reactive enol ether intermediate. Concurrently, the Lewis acidic scandium(III) triflate activates the BCB, facilitating the cleavage of its central C-C bond to form a planarized cyclobutyl carbocation. The enol ether then engages in a [3+2] cycloaddition with the activated BCB to furnish the final product. acs.org

Nucleophilic Phosphine (B1218219) and Energy Transfer Catalysis: The 2-oxa-BCH scaffold can also be assembled from readily available allyl alcohols and electron-poor arylalkynes through a combination of nucleophilic phosphine catalysis and energy transfer catalysis. nih.govrsc.org This cascade reaction allows for the construction of diverse architectures by exploiting both polar and radical-based bond disconnections within a single reaction flask. nih.gov

Application of Density Functional Theory (DFT) in Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of 2-oxa-BCH synthesis. Computational studies provide deep insights into the nature of transient intermediates and transition states that are often inaccessible through experimental means alone.

DFT computations have been instrumental in characterizing the electronic structure and properties of the key bicyclo[1.1.0]butyl radical cation intermediate in photoredox-catalyzed cycloadditions. nih.govnih.gov These calculations help rationalize the observed reaction pathways and selectivities. Furthermore, DFT has been used to support proposed radical relay mechanisms in other catalytic systems for forming related bicyclic scaffolds. researchgate.net In the context of a ruthenium-catalyzed difunctionalization of BCBs, computational studies have helped to unravel a complex multi-catalysis manifold. d-nb.info DFT is also frequently employed to calculate the energy barriers of competing reaction pathways, thereby explaining observed product distributions and stereochemical outcomes. chemrxiv.org

Analysis of Transition States and Intermediates

The synthesis of the 2-oxabicyclo[2.1.1]hexane core proceeds through a series of well-defined, albeit transient, intermediates and transition states.

Key Intermediates:

Radical Cation Intermediate: The existence of a BCB radical cation in photocatalytic pathways is strongly supported by mechanistic experiments. researchgate.net In radical trapping experiments conducted under an oxygen atmosphere, an epoxide derivative is formed. acs.orgresearchgate.net Similarly, when the reaction is performed in the presence of methanol, a corresponding ether adduct is isolated, providing further evidence for a cationic intermediate. acs.orgresearchgate.net

Carbocation and Zwitterionic Intermediates: In the Au/Sc bimetallic system, control experiments and mechanistic rationale point to the formation of a planarized cyclobutyl carbocation generated by the Sc(OTf)₃-mediated activation of the BCB. acs.org This is followed by the formation of a zwitterionic intermediate after the nucleophilic attack of the gold-generated enol ether. acs.org

Transition State Analysis: Computational analysis of transition states is crucial for understanding reaction selectivity. For the related enantioselective photochemical synthesis of bicyclo[2.1.1]hexanes, DFT calculations were used to compare the activation barriers for the two competing enantiomeric pathways. chemrxiv.org The calculations revealed a free energy difference (ΔΔG‡) of 2.6 kcal/mol between the two diastereomeric transition states, which accurately predicted the experimentally observed high enantioselectivity. chemrxiv.org Similarly, DFT has been used to compare the transition state stabilities of competing [2+2] versus [4+2] cycloaddition pathways in a titanium-catalyzed reaction, providing a rationale for the observed regioselectivity. nih.gov

Table 1: Key Intermediates in 2-Oxabicyclo[2.1.1]hexane Synthesis
Synthetic RouteKey IntermediateMethod of InvestigationReference
Photocatalytic [2π+2σ] CycloadditionBicyclo[1.1.0]butyl Radical CationRadical Trapping Experiments (O₂, MeOH), DFT acs.orgnih.govresearchgate.net
Au/Sc Relay CatalysisPlanarized Cyclobutyl CarbocationMechanistic Proposal based on Control Experiments acs.org
Au/Sc Relay CatalysisZwitterionic IntermediateMechanistic Proposal acs.org
Intramolecular [2+2] PhotocycloadditionDiradical IntermediateEstablished Photochemical Mechanism nih.gov

Computational Predictions of Regio- and Stereoselectivity

Computational chemistry, particularly DFT, provides powerful predictive models for the regio- and stereoselectivity observed in the synthesis of the 2-oxabicyclo[2.1.1]hexane scaffold.

In photocatalytic [2σ+2π] cycloadditions, a subtle interplay between the electronic nature of the BCB and the coupling partner dictates the regioselectivity. acs.org Computational studies support oxidative mechanisms that can lead to regiodivergent outcomes depending on the specific substrates used, providing a predictive framework for the reaction. diva-portal.org

The power of computational prediction is clearly demonstrated in enantioselective catalysis. In a Lewis acid-catalyzed photochemical cycloaddition to form a related bicyclo[2.1.1]hexane, DFT calculations were used to model the key stereodetermining step. chemrxiv.org The computed free energy difference of 2.6 kcal/mol between the favored and disfavored transition states corresponds to a predicted enantiomeric ratio that is in excellent agreement with the experimentally observed 95:5 er. chemrxiv.org Such computational models are crucial for catalyst design and the rational optimization of reaction conditions to achieve high levels of stereocontrol. DFT calculations have also been used to rationalize the high regio- and diastereoselectivity observed in other photoredox-catalyzed cycloadditions involving BCB radical cations. nih.govnih.gov

Table 2: Computational Prediction of Selectivity
Reaction TypeSelectivityComputational MethodKey FindingReference
Lewis Acid-Catalyzed PhotocycloadditionEnantioselectivityDFTCalculated ΔΔG‡ of 2.6 kcal/mol between transition states correctly predicts experimental er of 95:5. chemrxiv.org
Photocatalytic [2σ+2π] CycloadditionRegioselectivityDFTSupports regiodivergent pathways based on substrate electronic properties. acs.orgdiva-portal.org
Ti-Catalyzed [2σ+2π] CycloadditionRegioselectivityDFTAnalyzed transition state stability to explain preference for [2+2] over [4+2] pathway. nih.gov

Derivatization and Functionalization Strategies for the 2 Oxabicyclo 2.1.1 Hexan 4 Ylmethanamine Scaffold

Introduction of Diverse Chemical Functionalities via the Amine Group

The primary amine of (2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is a versatile functional group that readily participates in a variety of well-established chemical transformations. This allows for its elaboration into numerous other functionalities, significantly expanding the chemical space accessible from this scaffold. Standard amine chemistries can be employed to introduce diverse substituents, thereby modulating the steric, electronic, and pharmacokinetic properties of the resulting molecules.

Key functional groups that can be introduced include:

Amides: Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry. The primary amine of the scaffold can be readily coupled with a wide range of carboxylic acids, acid chlorides, or activated esters to form the corresponding amides. This reaction is robust and allows for the introduction of a vast array of substituents, from simple alkyl and aryl groups to complex heterocyclic systems. A patent application details the reaction of similar bicyclic amines with carboxylic acids or acid chlorides to furnish amide derivatives. google.com

Sulfonamides: Reacting the amine with various sulfonyl chlorides in the presence of a base is a standard method to produce sulfonamides. libretexts.orgcbijournal.com This functional group is a well-known pharmacophore, valued for its ability to act as a hydrogen bond donor and acceptor, and for its hydrolytic stability. The synthesis is generally high-yielding and tolerant of a wide range of functional groups on the sulfonyl chloride partner. cbijournal.comprinceton.edu

Ureas and Thioureas: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govnih.govorganic-chemistry.org These functional groups are prevalent in bioactive molecules due to their ability to form strong hydrogen bonding interactions with biological targets. The synthesis is typically a simple addition reaction performed under mild conditions. nih.govorganic-chemistry.orgbeilstein-journals.org

Alkylated Amines: The primary amine can be converted to secondary or tertiary amines through reductive amination. google.com This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. rsc.org This method allows for the controlled introduction of one or two alkyl or arylalkyl substituents.

These transformations are summarized in the table below, highlighting the versatility of the amine handle for introducing chemical diversity.

Functional GroupReagents and ConditionsResulting Moiety
AmideCarboxylic Acid (with coupling agent), Acid Chloride, or Activated Ester-NH-C(=O)-R
SulfonamideSulfonyl Chloride (R-SO₂Cl), Base-NH-SO₂-R
UreaIsocyanate (R-N=C=O)-NH-C(=O)-NH-R
ThioureaIsothiocyanate (R-N=C=S)-NH-C(=S)-NH-R
Secondary/Tertiary AmineAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)-NH-R, -NR₂

Modular Synthesis Approaches for Analog Libraries

The amenability of the 2-oxabicyclo[2.1.1]hexane scaffold to various synthetic strategies makes it highly suitable for the construction of analog libraries for structure-activity relationship (SAR) studies. Modular approaches, where different building blocks can be systematically combined, are key to efficiently exploring the chemical space around this core.

One powerful strategy involves the parallel synthesis of amine derivatives. rsc.orgucsf.edu Starting from a common intermediate like (2-oxabicyclo[2.1.1]hexan-4-yl)methanamine, a diverse library of amides, sulfonamides, or ureas can be generated by reacting it with a collection of different carboxylic acids, sulfonyl chlorides, or isocyanates in a parallel format. ucsf.edu

Furthermore, the synthesis of the scaffold itself can be designed in a modular fashion. For instance, the iodocyclization approach allows for variation in the substituents on the initial alkenyl alcohol precursors, leading to diverse derivatives of the bicyclic amine. Similarly, photocatalytic methods allow for the coupling of various bicyclo[1.1.0]butanes with a range of aldehydes, enabling the synthesis of a diverse library of 2-oxa-BCHs with different substitution patterns. rsc.org This modularity at the core-synthesis stage, combined with the derivatization of the amine handle, provides a powerful platform for generating extensive compound libraries for biological screening.

Post-Synthetic Modifications and Transformations of the Bicyclic Core

The 2-oxabicyclo[2.1.1]hexane core is noted for its chemical stability, a desirable feature for a scaffold intended for biological applications. Research has shown that compounds synthesized via iodocyclization exhibit high stability under both ambient and elevated temperatures and are resistant to hydrolysis under acidic or basic conditions. nih.gov This robustness allows for a wide range of chemical transformations to be performed on functional groups attached to the scaffold without compromising the integrity of the bicyclic core.

The inherent strain of the bicyclic system is a key feature of its three-dimensional structure, and it generally does not undergo facile ring-opening reactions under typical synthetic conditions. The scaffold has been shown to be tolerant of strong reducing agents, further demonstrating its stability. rsc.org This chemical resilience is advantageous as it permits post-synthetic modifications, allowing for the late-stage introduction of functional groups or the further elaboration of complex molecules.

Synthesis of Substituted 2-Oxabicyclo[2.1.1]hexan-4-ylmethanamine Analogues (e.g., fluorinated variants)

The introduction of fluorine atoms into drug candidates is a common strategy to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated analogues of the 2-oxabicyclo[2.1.1]hexane scaffold is of significant interest.

Several synthetic routes have been developed to access fluorinated and trifluoromethylated derivatives. One key method involves the iodocyclization of fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutane (B73084) precursors. enamine.netresearchgate.net This approach has been successfully used to prepare a series of fluorinated 2-oxabicyclo[2.1.1]hexane-derived building blocks, including primary iodides, carboxylic acids, alcohols, azides, and primary amines. enamine.netresearchgate.net

The introduction of trifluoromethyl groups has also been achieved, leading to the synthesis of compounds such as (4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine. researchgate.net These fluorinated building blocks are valuable for medicinal chemistry as they allow for a systematic investigation of the effects of fluorine substitution on the biological activity of molecules containing the 2-oxabicyclo[2.1.1]hexane core. The table below summarizes some of the key fluorinated building blocks that have been synthesized.

Compound NameStructureKey Synthetic Method
(4-Fluoro-2-oxabicyclo[2.1.1]hexan-1-yl)methanamineF attached to the bicyclic coreMultistep synthesis involving a fluorinating agent. d-nb.info
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamineCF₃ attached to the bicyclic coreIodocyclization of a trifluoromethylated precursor. researchgate.netresearchgate.net
2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amineCH₂F attached to the bicyclic coreMultistep synthesis from a (3-methylenecyclobutyl)methanol precursor. d-nb.infosigmaaldrich.com

Integration into Complex Chemical Entities as Building Blocks

The primary application of this compound and its derivatives is as building blocks for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemistry. nih.gov The scaffold serves as a saturated, three-dimensional replacement for planar aromatic rings, a strategy often referred to as "escaping from flatland". rsc.org This substitution can lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability, while maintaining the necessary spatial arrangement of functional groups for biological activity. chemrxiv.orgnih.govscienceopen.com

A notable example is the incorporation of the 2-oxabicyclo[2.1.1]hexane core into analogues of the fungicides fluxapyroxad (B1673505) and boscalid (B143098). nih.govresearchgate.net Replacement of the ortho-substituted phenyl ring in these commercial agrochemicals with the 2-oxabicyclo[2.1.1]hexane scaffold resulted in analogues with dramatically improved water solubility and reduced lipophilicity, while importantly retaining their antifungal activity. nih.govresearchgate.net

In the pharmaceutical arena, the 2-oxabicyclo[2.1.1]hexane motif has been successfully integrated into inhibitors of the interleukin-1 receptor-associated kinase 4 (IRAK4), a target for neuroinflammatory diseases. rsc.orgnih.govresearchgate.net The discovery of BIO-7488, a potent and CNS-penetrant IRAK4 inhibitor, highlights the potential of this scaffold in developing clinical candidates with excellent ADME (absorption, distribution, metabolism, and excretion) properties. rsc.orgresearchgate.net These examples validate the utility of this compound as a valuable building block for the design and synthesis of novel, patentable, and potentially superior bioactive compounds. researchgate.netnih.gov

The table below provides a comparison of the physicochemical properties of parent compounds and their analogues containing the 2-oxabicyclo[2.1.1]hexane core.

Parent CompoundAnalogue with 2-Oxabicyclo[2.1.1]hexane CoreProperty ChangeReference
Fluxapyroxad2-Oxabicyclo[2.1.1]hexane analogue6-fold increase in water solubility, reduced lipophilicity, retained antifungal activity nih.gov
Boscalid2-Oxabicyclo[2.1.1]hexane analogue~1.5-fold increase in water solubility, reduced lipophilicity, retained antifungal activity nih.gov
Phenyl ring containing IRAK4 inhibitor leadBIO-7488Potent, selective, and CNS-penetrant with excellent ADME properties rsc.orgnih.govresearchgate.net

Applications of 2 Oxabicyclo 2.1.1 Hexan 4 Ylmethanamine As a Molecular Scaffold in Research

Scaffold Design Principles for Novel Chemical Entities

The design of novel chemical entities often focuses on modifying existing bioactive molecules to enhance their efficacy, selectivity, and pharmacokinetic properties. A key principle in this endeavor is the concept of scaffold hopping, where a core molecular structure is replaced with a geometrically and electronically similar, yet distinct, fragment. The 2-oxabicyclo[2.1.1]hexane scaffold is an exemplary tool for this purpose, providing a rigid framework that can orient substituents in well-defined spatial arrangements. This rigidity minimizes the entropic penalty upon binding to a biological target, potentially leading to increased potency. Furthermore, the introduction of sp³-rich, three-dimensional scaffolds like 2-oxabicyclo[2.1.1]hexane can lead to improved properties such as increased solubility and metabolic stability compared to their planar aromatic counterparts.

2-Oxabicyclo[2.1.1]hexanes as Saturated Bioisosteres of Aromatic Rings

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological or physicochemical properties to a chemical compound. The 2-oxabicyclo[2.1.1]hexane core has emerged as a successful saturated bioisostere for both ortho- and meta-substituted benzene (B151609) rings. researchgate.netscienceopen.comnih.govenamine.net

Crystallographic analysis has revealed that the geometric parameters of 1,5-disubstituted 2-oxabicyclo[2.1.1]hexanes closely mimic those of ortho-substituted phenyl rings. chemrxiv.orgthieme-connect.com Key parameters such as the distance and angles between the substituent exit vectors show a remarkable similarity to those of a 1,2-disubstituted benzene ring. chemrxiv.org For instance, the distance between substituents in 2-oxabicyclo[2.1.1]hexanes is approximately 3.6 Å, which is comparable to the 3.0-3.1 Å distance in an ortho-phenyl ring. chemrxiv.org

While other bicyclic scaffolds like bicyclo[1.1.1]pentanes (BCPs) have been used as bioisosteres for para-substituted benzene rings, 2-oxabicyclo[2.1.1]hexanes offer distinct advantages, particularly for mimicking ortho- and meta-substitution patterns. researchgate.netchemrxiv.org The geometric parameters of 2-oxabicyclo[2.1.1]hexanes, specifically the angles between substituents, are often a closer match to those of ortho-substituted benzenes than BCPs. chemrxiv.org The presence of an oxygen atom in the 2-oxabicyclo[2.1.1]hexane scaffold also introduces polarity, which can lead to improved aqueous solubility and other desirable pharmacokinetic properties compared to the purely hydrocarbon-based BCPs. researchgate.netresearchgate.net

Scaffold Mimicked Benzene Substitution Key Geometric Feature Comparison Reference
2-Oxabicyclo[2.1.1]hexane ortho- and meta- Angles φ1 and φ2 are very similar to the ortho-phenyl ring. chemrxiv.org
Bicyclo[1.1.1]pentane para- Linear, rigid linker. researchgate.netscienceopen.com
Bicyclo[2.1.1]hexane ortho- Similar number of carbon atoms and molecular weight to benzene. nih.gov

The "escape-from-flatland" concept in medicinal chemistry advocates for the incorporation of three-dimensional structural motifs to improve the properties of drug candidates. researchgate.netrsc.org Planar, aromatic compounds are often associated with poor solubility and metabolic instability. nih.gov The rigid, bicyclic structure of 2-oxabicyclo[2.1.1]hexane introduces a significant three-dimensional character to a molecule, with a dihedral angle (θ) of around 80°, in stark contrast to the nearly flat nature of a benzene ring. chemrxiv.org This conformational restriction can lead to increased binding affinity for biological targets and improved physicochemical properties. chem-space.com

Utility in Agrochemical Research and Development

The principles of bioisosteric replacement with 2-oxabicyclo[2.1.1]hexanes have been successfully applied in the field of agrochemicals. scienceopen.comnih.govbohrium.com A notable example is the replacement of the ortho-substituted phenyl ring in the commercial fungicides fluxapyroxad (B1673505) and boscalid (B143098). researchgate.netscienceopen.comnih.gov This modification resulted in analogues with dramatically improved water solubility and reduced lipophilicity, while importantly retaining their antifungal bioactivity. scienceopen.comnih.gov In the case of the boscalid analogue, the water solubility increased more than tenfold. chemrxiv.org

Agrochemical Modification Improvement Reference
Fluxapyroxad Phenyl ring replaced with 2-oxabicyclo[2.1.1]hexane Improved water solubility and reduced lipophilicity. scienceopen.comnih.gov
Boscalid Phenyl ring replaced with 2-oxabicyclo[2.1.1]hexane Dramatically improved water solubility and reduced lipophilicity. scienceopen.comnih.gov

Exploration in Other Functional Material Research

While the primary focus of research on 2-oxabicyclo[2.1.1]hexan-4-ylmethanamine and its derivatives has been in the life sciences, their rigid three-dimensional structure and predictable geometry suggest potential applications in materials science. The ability to create well-defined spatial arrangements of functional groups could be leveraged in the design of novel polymers, liquid crystals, or other functional materials. However, the exploration of these applications is still in its early stages.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-oxabicyclo[2.1.1]hexan-4-ylmethanamine and its analogs is geared towards more efficient, sustainable, and diverse approaches that move beyond traditional multi-step methods.

Photocatalysis , particularly using visible light, is a prominent emerging strategy. Recent advancements have demonstrated the synthesis of the 2-oxabicyclo[2.1.1]hexane scaffold through a cobalt-enhanced photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and aldehydes. rsc.orgnih.govscilit.comresearchgate.net This method offers broad functional group tolerance and the ability to construct complex molecular architectures under mild conditions. nih.govresearchgate.net Further development in this area could lead to direct and asymmetric syntheses of functionalized 2-oxabicyclo[2.1.1]hexanes, which can then be converted to the target aminomethyl derivative. Another photocatalytic approach involves merging nucleophilic phosphine (B1218219) catalysis with energy transfer catalysis, allowing for the rapid assembly of the scaffold from readily available allyl alcohols. rsc.orgrsc.orgresearchgate.net

Flow chemistry presents a significant opportunity for the safer, more scalable, and efficient production of this compound. Continuous flow processes can enable precise control over reaction parameters, reduce reaction times, and allow for the safe in-situ generation of reactive intermediates. uc.ptresearchgate.netnih.gov The application of flow chemistry to photochemical reactions is particularly advantageous, as it provides more uniform irradiation and can improve the efficiency and scalability of photocatalytic syntheses. rsc.orgnuph.edu.ua

Biocatalysis is another promising avenue for the sustainable synthesis of chiral bicyclic amines. The use of enzymes, such as imine reductases (IREDs) and transaminases, could enable the enantioselective synthesis of this compound and its derivatives. nih.govmdpi.comresearchgate.net Engineered enzymes have shown success in the synthesis of other complex amine-containing pharmaceuticals, offering a greener alternative to traditional chemical methods. mdpi.com Future research will likely focus on the discovery and engineering of enzymes that can accommodate the unique bicyclic scaffold.

Synthetic MethodologyAdvantagesPotential for this compound
Photocatalysis Mild reaction conditions, high functional group tolerance, access to complex architectures. nih.govresearchgate.netDirect and asymmetric synthesis of functionalized scaffolds. rsc.orgrsc.org
Flow Chemistry Enhanced safety, scalability, precise reaction control, reduced reaction times. uc.ptresearchgate.netScalable and efficient production, particularly for photochemical routes. rsc.orgnuph.edu.ua
Biocatalysis High enantioselectivity, green and sustainable approach. nih.govmdpi.comEnantioselective synthesis of chiral derivatives. researchgate.net

Advanced Computational Design of this compound Derivatives

Computational methods are poised to play an increasingly critical role in the rational design of novel this compound derivatives with tailored properties.

Cheminformatic analysis of the structural and physicochemical properties of the 2-oxabicyclo[2.1.1]hexane scaffold is crucial for understanding its potential as a bioisostere. researchgate.netresearchgate.net Computational tools can be used to compare the geometric parameters of this scaffold with those of aromatic rings, confirming its suitability as a replacement in bioactive molecules. nih.govresearchgate.net Such analyses have revealed that the 2-oxabicyclo[2.1.1]hexane core can mimic both ortho- and meta-substituted benzenes. researchgate.netnih.gov

In silico screening and molecular modeling will accelerate the discovery of new applications for this scaffold. By generating virtual libraries of this compound derivatives, researchers can predict their binding affinities to various biological targets. researchgate.net Molecular dynamics simulations can provide insights into the conformational behavior of these derivatives when incorporated into larger molecules, such as peptides, and how they interact with biological membranes. uib.nouno.edumdpi.com This predictive power can help prioritize the synthesis of compounds with the highest potential for desired biological activity.

The development of sophisticated computational models will enable the design of derivatives with optimized ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the replacement of a phenyl ring with the 2-oxabicyclo[2.1.1]hexane motif has been shown to improve water solubility and reduce lipophilicity, properties that can be fine-tuned through computational design. nih.gov

Computational ApproachApplication in Derivative DesignKey Insights
Cheminformatic Analysis Validating bioisosteric potential and identifying suitable applications. researchgate.netComparison of geometric and physicochemical properties with aromatic systems. nih.govresearchgate.net
In Silico Screening Rapidly assessing the potential of virtual libraries against biological targets.Prioritizing synthetic efforts towards compounds with higher predicted activity.
Molecular Dynamics Understanding conformational preferences and interactions with biomolecules. uib.nomdpi.comPredicting how derivatives will behave in a biological environment. uno.edu

Expansion of Scaffold Applications in New Research Fields

While this compound has primarily been explored as a bioisostere in medicinal chemistry and agrochemicals, its unique properties open doors to a wider range of applications. nih.govnih.gov

The proven success of replacing phenyl rings in agrochemicals like fluxapyroxad (B1673505) and boscalid (B143098) with the 2-oxabicyclo[2.1.1]hexane scaffold to improve solubility and maintain bioactivity suggests a broader potential in the development of new agrochemicals with enhanced environmental profiles. nih.govscienceopen.com

In materials science , the rigid, three-dimensional nature of the scaffold could be exploited in the design of novel polymers and functional materials. Its incorporation into polymer backbones could impart unique conformational constraints and properties.

The development of radiolabeled derivatives of this compound could lead to new Positron Emission Tomography (PET) imaging agents . The introduction of a fluorine-18 (B77423) atom, for example, could allow for the in vivo tracking of molecules containing this scaffold, aiding in drug development and disease diagnosis. nuph.edu.uaresearchgate.net

Furthermore, functionalized derivatives could serve as chemical probes for studying biological systems. The rigid scaffold provides a well-defined framework for the precise positioning of functional groups, making it an ideal tool for probing protein-ligand interactions.

Automated Synthesis and High-Throughput Derivatization Techniques

To fully explore the chemical space around the this compound core, automated synthesis and high-throughput screening methodologies are essential.

Automated flow synthesis platforms can be employed for the rapid and efficient production of libraries of derivatives. researchgate.netmit.edunih.govamidetech.com By integrating flow chemistry with robotic systems, it is possible to perform multi-step syntheses and purifications in a fully automated fashion, significantly accelerating the drug discovery process. researchgate.netnih.gov This technology is particularly well-suited for the synthesis of peptide-based therapeutics and other complex molecules where the bicyclic amine could be incorporated as a key building block. mit.edunih.govamidetech.com

High-throughput screening (HTS) techniques can then be used to rapidly evaluate the biological activity of these large compound libraries. The combination of automated synthesis and HTS creates a powerful platform for identifying novel bioactive molecules based on the 2-oxabicyclo[2.1.1]hexane scaffold. researchgate.net This approach allows for the systematic exploration of structure-activity relationships, leading to the rapid optimization of lead compounds.

The implementation of these advanced techniques will be crucial for unlocking the full potential of this compound and its derivatives in a wide range of scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.